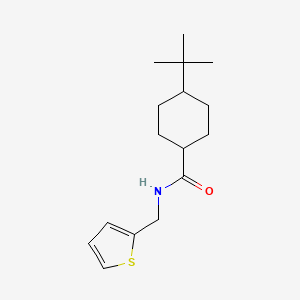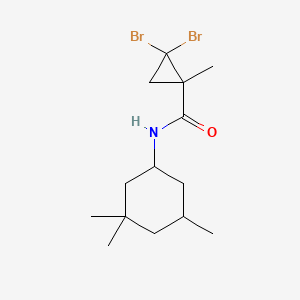![molecular formula C18H25NO3 B4278949 2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4278949.png)
2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid
説明
2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, inflammation, and fever. Diclofenac is synthesized using various methods, and its mechanism of action involves inhibiting the production of prostaglandins, which are responsible for pain and inflammation. In
作用機序
2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid inhibits the production of prostaglandins by blocking the activity of cyclooxygenase (COX), an enzyme responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are responsible for pain, inflammation, and fever. By inhibiting the production of prostaglandins, 2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid reduces pain, inflammation, and fever.
Biochemical and Physiological Effects
2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has various biochemical and physiological effects, including reducing pain, inflammation, and fever. It also has analgesic and antipyretic effects. 2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to reduce the production of cytokines, which are responsible for inflammation. Additionally, 2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has several advantages for lab experiments, including its well-established mechanism of action, its availability, and its low cost. However, 2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid also has limitations, including its potential toxicity and its effects on the immune system. Researchers should carefully consider the potential risks and benefits of using 2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid in lab experiments.
将来の方向性
There are several future directions for the study of 2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid. One potential direction is the development of new synthesis methods to improve yield, purity, and cost-effectiveness. Another potential direction is the study of 2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid's effects on the immune system and its potential use in treating autoimmune disorders. Additionally, 2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid's potential use in cancer treatment should be further explored, including its effects on cancer stem cells. Finally, the potential risks and benefits of using 2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid in lab experiments should be further studied to ensure its safe and effective use.
科学的研究の応用
2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been used to treat various conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and menstrual pain. 2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells. Additionally, 2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been used in veterinary medicine to treat pain and inflammation in animals.
特性
IUPAC Name |
2-[1-(2,4-dimethylphenyl)ethylcarbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-11-8-9-14(12(2)10-11)13(3)19-17(20)15-6-4-5-7-16(15)18(21)22/h8-10,13,15-16H,4-7H2,1-3H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHUAPDITCBLMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C2CCCCC2C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(2-methylcyclohexyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278868.png)
![methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4278884.png)
![N-{3-cyano-5-[(dimethylamino)carbonyl]-4-methyl-2-thienyl}-1-benzothiophene-3-carboxamide](/img/structure/B4278885.png)
![6-[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4278894.png)

![isopropyl 4-(4-bromophenyl)-2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4278912.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4278919.png)
![4-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B4278927.png)


![2-ethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B4278941.png)

![5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4278985.png)
![methyl 4-(2-furyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4278990.png)